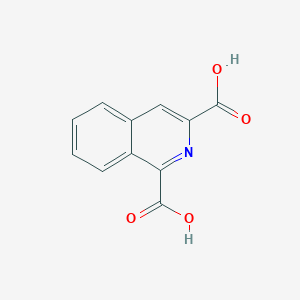![molecular formula C20H22N4O2 B2830790 2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923233-55-0](/img/structure/B2830790.png)
2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, also known as CPP or CPP-115, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. CPP is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in regulating anxiety, mood, and sleep. By inhibiting GABA transaminase, CPP increases the levels of GABA in the brain, which can have a calming effect and potentially be beneficial for treating certain neurological conditions.
Mécanisme D'action
The mechanism of action of 2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating anxiety, mood, and sleep. By increasing the levels of GABA, this compound can have a calming effect and potentially be beneficial for treating certain neurological conditions.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a calming effect and potentially be beneficial for treating certain neurological conditions. In addition, this compound has been shown to have anticonvulsant effects and to reduce anxiety-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one in lab experiments is that it is a potent inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that this compound is not very selective for GABA transaminase and can also inhibit other enzymes, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. One area of interest is its potential use in treating addiction, particularly cocaine addiction. Other potential areas of research include its use in treating anxiety and epilepsy, as well as its potential as a tool for studying the role of GABA in the brain. Further studies are needed to fully understand the potential benefits and limitations of this compound for these applications.
Méthodes De Synthèse
2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can be synthesized using a variety of methods, including the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 3-bromopropylamine, followed by reaction with pyrrolidine-1-carboxylic acid and 2,3-dichloropyridine. Other methods involve the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with various halogenated pyridines, followed by reaction with pyrrolidine-1-carboxylic acid.
Applications De Recherche Scientifique
2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has been studied for its potential use in treating a variety of neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to have anticonvulsant effects and to reduce anxiety-like behaviors in animal models. In clinical studies, this compound has been shown to be well-tolerated and to have potential as a treatment for cocaine addiction.
Propriétés
IUPAC Name |
2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-2-10-22-13-16(19(25)23-11-6-7-12-23)18-17(14-22)20(26)24(21-18)15-8-4-3-5-9-15/h3-5,8-9,13-14H,2,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNVTBNGRCCUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B2830707.png)
![Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2830708.png)
![Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830710.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2830714.png)
![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2830716.png)
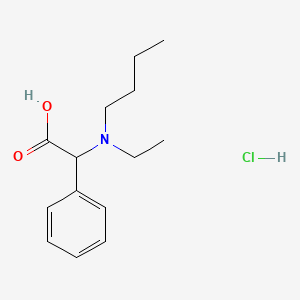
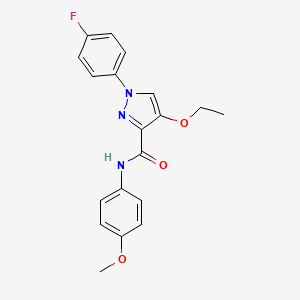
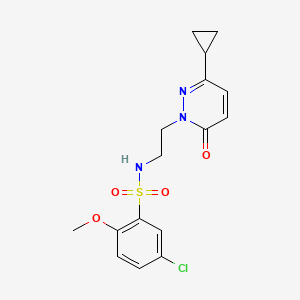
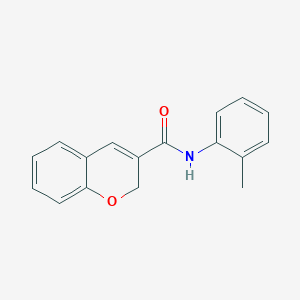
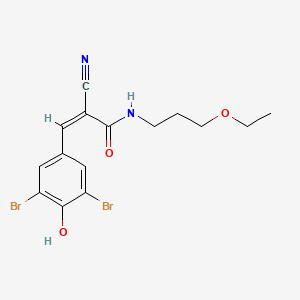
![3-Methyl-8-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2830727.png)
